molecular formula C9H9NO4 B110982 4-Acetamido-3-hydroxybenzoic acid CAS No. 10098-40-5

4-Acetamido-3-hydroxybenzoic acid

Cat. No.: B110982
CAS No.: 10098-40-5
M. Wt: 195.17 g/mol
InChI Key: WEMQDIKMQHBQIC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Acetamido-3-hydroxybenzoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to have antibacterial effects against Streptomyces lividans . The nature of these interactions involves binding to specific sites on the enzymes or proteins, thereby modulating their activity. This compound’s ability to interact with biomolecules makes it a valuable subject of study in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties suggest that it can disrupt bacterial cell function, leading to cell death. Additionally, its presence in human urine indicates that it may play a role in metabolic processes within the body . The compound’s impact on cell signaling and gene expression further underscores its significance in cellular biology.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-acetamido-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMQDIKMQHBQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329643
Record name 4-acetamido-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10098-40-5
Record name 4-acetamido-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-acetamido-3-hydroxybenzoic acid in amicetin biosynthesis?

A1: this compound is a key intermediate in the biosynthesis of amicetin. The research demonstrated that inactivation of either the benzoate coenzyme A (benzoate-CoA) ligase gene amiL or the N-acetyltransferase gene amiF in the amicetin-producing bacteria Streptomyces vinaceusdrappus NRRL 2363 resulted in the accumulation of both cytosamine and this compound. [] This finding indicates that these two compounds are precursors to amicetin and that the enzyme AmiF, an amide synthethase, plays a crucial role in linking cytosine and p-aminobenzoic acid (PABA) to form this compound, which is then further modified and incorporated into the final amicetin molecule.

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